molecular formula C22H20O4S B4791941 4-(benzylsulfonyl)benzyl 2-methylbenzoate

4-(benzylsulfonyl)benzyl 2-methylbenzoate

Cat. No.: B4791941
M. Wt: 380.5 g/mol
InChI Key: FEPPKDOVFGUPIM-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)benzyl 2-methylbenzoate is an organic compound that features a benzylsulfonyl group attached to a benzyl 2-methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)benzyl 2-methylbenzoate typically involves a multi-step process:

    Formation of Benzylsulfonyl Chloride: Benzyl chloride reacts with sodium sulfite to form benzylsulfonyl chloride.

    Esterification: The benzylsulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as triethylamine to form the desired ester.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)benzyl 2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl alcohol derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

4-(benzylsulfonyl)benzyl 2-methylbenzoate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)benzyl 2-methylbenzoate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In medicinal chemistry, its mechanism would involve interactions with biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(benzylsulfonyl)benzyl benzoate
  • 4-(methylsulfonyl)benzyl 2-methylbenzoate
  • 4-(benzylsulfonyl)phenyl 2-methylbenzoate

Uniqueness

4-(benzylsulfonyl)benzyl 2-methylbenzoate is unique due to the combination of its benzylsulfonyl and 2-methylbenzoate groups, which confer specific chemical properties and reactivity patterns that are distinct from its analogs.

Properties

IUPAC Name

(4-benzylsulfonylphenyl)methyl 2-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O4S/c1-17-7-5-6-10-21(17)22(23)26-15-18-11-13-20(14-12-18)27(24,25)16-19-8-3-2-4-9-19/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEPPKDOVFGUPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)OCC2=CC=C(C=C2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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